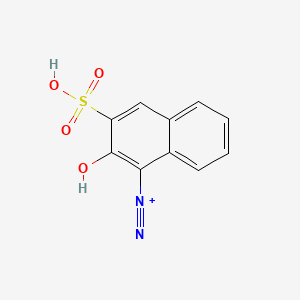
2-Hydroxy-3-sulfonaphthalene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-sulfonaphthalene-1-diazonium is an aromatic diazonium compound derived from naphthalene It is characterized by the presence of a diazonium group (-N₂⁺) attached to the naphthalene ring, along with hydroxyl (-OH) and sulfonyl (-SO₃H) substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-sulfonaphthalene-1-diazonium typically involves the diazotization of 2-hydroxy-3-sulfonaphthylamine. The process begins with the sulfonation of 2-hydroxynaphthalene to introduce the sulfonyl group. This is followed by the nitration and subsequent reduction of the nitro group to form the corresponding amine. Finally, the amine undergoes diazotization using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to yield the diazonium salt .
Industrial Production Methods
In industrial settings, the production of diazonium salts like this compound is carried out in large-scale reactors with precise control over temperature and pH. The process involves continuous addition of reagents and efficient removal of by-products to ensure high yield and purity. The use of automated systems and advanced monitoring techniques enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-sulfonaphthalene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Sodium sulfite (Na₂SO₃) is often used for the reduction of diazonium salts.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo dyes and pigments.
Reduction: Aromatic amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-sulfonaphthalene-1-diazonium has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-sulfonaphthalene-1-diazonium primarily involves its diazonium group. The diazonium group is highly reactive and can undergo substitution reactions with various nucleophiles. The formation of azo compounds through coupling reactions involves the electrophilic attack of the diazonium ion on the nucleophilic aromatic ring of phenols or amines . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-sulfonaphthalene-1-diazonium can be compared with other diazonium compounds such as:
Benzenediazonium Chloride: Similar in reactivity but lacks the sulfonyl and hydroxyl groups, making it less versatile in certain applications.
2-Hydroxy-1-naphthylamine-3,6-disulfonic Acid: Contains additional sulfonyl groups, which can influence its solubility and reactivity.
4-Hydroxy-3-nitrobenzenediazonium: Contains a nitro group, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of hydroxyl and sulfonyl groups, which enhance its solubility and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
113515-65-4 |
|---|---|
Molekularformel |
C10H7N2O4S+ |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-hydroxy-3-sulfonaphthalene-1-diazonium |
InChI |
InChI=1S/C10H6N2O4S/c11-12-9-7-4-2-1-3-6(7)5-8(10(9)13)17(14,15)16/h1-5H,(H-,13,14,15,16)/p+1 |
InChI-Schlüssel |
IGQIQZVLHNNUBU-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2[N+]#N)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
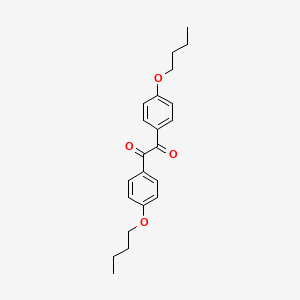
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
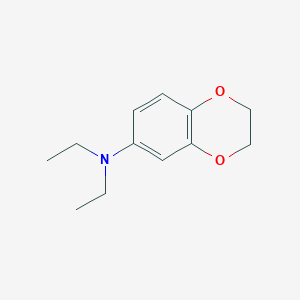
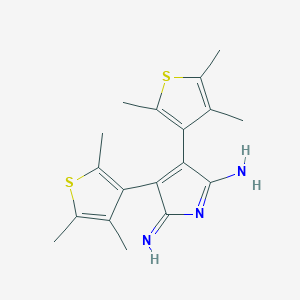

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
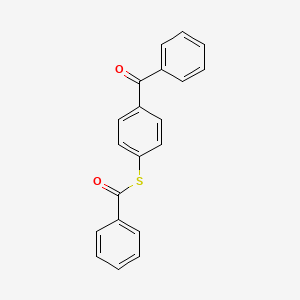

![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)

![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
